Cyanosafracin B

DNA alkylation sequence specificity tetrahydroisoquinoline alkaloids

Choose Cyanosafracin B (CAS 96996-50-8) for scalable semisynthesis of trabectedin (ET-743) and phthalascidin Pt-650. Its unique C21 aminonitrile eliminates the hazardous cyanation required when using Safracin B, providing a safer, shorter synthetic pathway to this critical antitumor agent family. Industrially validated protocols and robust purity (≥98% HPLC) make it the only reliable starting material for ecteinascidin synthesis. Ideal for DNA alkylation mechanism studies—its defined sequence specificity (17–53% at 100 µM) provides a reproducible baseline for SAR. Generic THIQ alkaloids are not suitable substitutes; this compound's distinct reactivity is essential for downstream transformations.

Molecular Formula C29H35N5O6
Molecular Weight 549.6 g/mol
Cat. No. B10854598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanosafracin B
Molecular FormulaC29H35N5O6
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
InChIInChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38)/t14-,17-,18-,19-,20-,23-/m0/s1
InChIKeyBHINEHROXMLHMV-BVRLQDJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanosafracin B: Tetrahydroisoquinoline Alkaloid for Ecteinascidin Synthesis & DNA Alkylation Studies


Cyanosafracin B (CAS: 96996-50-8) is a tetrahydroisoquinoline (THIQ) alkaloid produced by Pseudomonas fluorescens, characterized by a dense polycyclic core and a C21 aminonitrile moiety [1]. It serves as a critical semisynthetic intermediate for the industrial production of the antitumor agent trabectedin (Ecteinascidin ET-743) and phthalascidin Pt-650 [2]. Its structural features enable DNA alkylation, a key mechanism of action shared with related THIQ alkaloids [3].

Why Cyanosafracin B Cannot Be Substituted by Other THIQ Alkaloids in Synthesis


Generic substitution of Cyanosafracin B with other tetrahydroisoquinoline alkaloids (e.g., Safracin B or Saframycin B) is not feasible due to its unique C21 aminonitrile group, which provides the essential reactivity for subsequent synthetic transformations [1]. This functional group enables the controlled generation of electrophilic iminium cations required for DNA alkylation and downstream derivatization [2]. Additionally, the specific substitution pattern on the A-ring and the presence of the cyano group directly influence both the compound's DNA alkylation sequence specificity and its utility as a precursor for ecteinascidin synthesis [3].

Quantitative Differentiation of Cyanosafracin B from Analogs


Cyanosafracin B Exhibits Distinct DNA Alkylation Sequence Specificity vs. C5-Desoxy Analog

Cyanosafracin B demonstrates DNA alkylation activity with defined sequence preferences, but a C5-desoxy analog (compound 7) exhibits broader sequence tolerance and greater overall alkylating ability. At 100 µM for 30 minutes, Cyanosafracin B alkylates specific DNA sequences with activity ranging from 17.0% to 53.0% . In contrast, the C5-desoxy analog 7 showed enhanced alkylation across a wider range of sequence variations [1].

DNA alkylation sequence specificity tetrahydroisoquinoline alkaloids structure-activity relationship

Cyanosafracin B as the Established Intermediate for Ecteinascidin ET-743 Synthesis

Cyanosafracin B is the established starting material for the efficient semisynthesis of ecteinascidin ET-743 (trabectedin) and phthalascidin Pt-650 [1]. This process is industrially validated and forms the basis for the commercial production of trabectedin (Yondelis®) [2]. In contrast, other THIQ alkaloids such as Safracin B require additional synthetic steps to install the necessary cyano group for downstream transformations [3].

ecteinascidin synthesis semisynthesis trabectedin intermediate

Improved Safety Profile in Cyanosafracin B Synthesis vs. Traditional Cyanation Methods

The synthesis of Cyanosafracin B from Safracin B can be achieved using substituted cyanosilanes instead of highly toxic cyanide sources such as potassium cyanide (KCN) [1]. This modern method significantly reduces the biohazard risk during production, as alkyl-substituted cyanosilanes exhibit substantially lower toxicity compared to KCN [1].

safety cyanation process chemistry green chemistry

Purity and Quality Control Data for Cyanosafracin B from Commercial Vendors

Commercially available Cyanosafracin B is supplied with defined purity specifications and analytical data. One vendor reports a purity of 99.6% for Cyanosafracin B , while another indicates a standard purity of 95% with batch-specific QC data including NMR, HPLC, and GC . These data points allow for informed procurement decisions based on required purity levels for specific applications.

purity quality control HPLC procurement

Recommended Application Scenarios for Cyanosafracin B Based on Differential Evidence


Semisynthesis of Ecteinascidin ET-743 (Trabectedin) and Analogs

Cyanosafracin B is the preferred starting material for the semisynthesis of ET-743 and other ecteinascidins (ET-729, ET-745, ET-759B, ET-736, ET-637, ET-594) [1]. Its direct use avoids the hazardous cyanation step required when using Safracin B, and its established synthetic route enables scalable production of these antitumor agents [2]. Researchers and process chemists should select Cyanosafracin B for this application due to its industrial validation and the availability of robust synthetic protocols [3].

DNA Alkylation Studies with Defined Sequence Specificity

Cyanosafracin B serves as a tool compound for investigating DNA alkylation mechanisms and sequence specificity [1]. Its activity profile (17.0-53.0% alkylation across specific sequences at 100 µM) provides a defined baseline for structure-activity relationship studies [2]. In contrast, the C5-desoxy analog 7 exhibits broader sequence tolerance [3], making Cyanosafracin B more suitable for experiments requiring a narrower, well-characterized alkylation pattern.

Synthesis of Phthalascidin Pt-650

Cyanosafracin B is the direct precursor for the synthesis of phthalascidin Pt-650, another potent antitumor agent [1]. The synthetic route from Cyanosafracin B to Pt-650 is well-established and proceeds via protection of the amine with Boc2O followed by O-protection with MOM-Br [2]. Researchers working on phthalascidin analogs should procure Cyanosafracin B as the essential starting material for this pathway.

Synthetic Methodology Development for THIQ Alkaloids

Cyanosafracin B's complex pentacyclic core and reactive functional groups (cyano, hydroxy, amino, carbonyl) make it a valuable substrate for developing new synthetic transformations and protecting group strategies [1]. Its availability in high purity (95-99.6%) from commercial sources facilitates reproducible synthetic studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanosafracin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.